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Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused
by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of colistin
resistance threatens its clinical efficacy. This resistance is often inducible and mediated by
complex regulatory pathways that modify the bacterial outer membrane, reducing colistin's
binding affinity. This technical guide provides an in-depth overview of the core molecular
mechanisms, experimental protocols to study them, and quantitative data on the key genetic
determinants of colistin-inducible resistance.

The primary mechanism of colistin resistance involves the modification of the lipid A moiety of
lipopolysaccharide (LPS), the initial target of colistin. This modification, typically the addition of
phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net
negative charge of the outer membrane, thereby weakening the electrostatic interaction with
the cationic colistin molecule.[1][2] This process is tightly regulated by two-component
systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals,
including the presence of colistin itself.

Core Signaling Pathways

The induction of colistin resistance is predominantly governed by the interconnected PhoPQ
and PmrAB two-component systems.
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The PhoPQ and PmrAB Regulatory Network

The PhoPQ system acts as a sensor of environmental cues such as low magnesium
concentrations and the presence of cationic antimicrobial peptides, including colistin.[3] Upon
activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the
phosphate group to the response regulator PhoP.[3] Phosphorylated PhoP (PhoP-P) then acts
as a transcriptional regulator, upregulating the expression of genes that contribute to outer
membrane remodeling.

A key target of PhoP-P is the pmrD gene, which in turn can activate the PmrAB system.[4] The
PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA,
directly controls the expression of the pmrC (also known as eptA) gene and the pmrHFIJKLM
operon (also known as the arnBCADTEF operon).[2][5] The pmrC gene product is responsible
for the addition of PEtN to lipid A, while the arn operon mediates the synthesis and transfer of
L-Ara4N to lipid A.[2][6]

In some bacteria, such as Klebsiella pneumoniae, the PhoPQ system can also directly activate
the arn operon.[7]

The Role of mgrB

In Klebsiella pneumoniae and other Enterobacteriaceae, the mgrB gene encodes a small
transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.[8][9]
MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity,
thereby keeping the PhoPQ system in a deactivated state.[4] Mutations, insertions, or deletions
in the mgrB gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ
pathway, subsequent upregulation of the arn operon, and high-level colistin resistance.[8][9]

Quantitative Data on Colistin Resistance

The following tables summarize quantitative data on the impact of mutations in key regulatory
genes on colistin resistance and the corresponding changes in gene expression.

Table 1: Minimum Inhibitory Concentration (MIC) of Colistin in Strains with Different Genetic
Backgrounds
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Wild-Type . Resistant
. o Mutant Mutation o Reference(s
Organism Colistin MIC Colistin MIC
Gene(s) Type
(ng/mL) (ng/mL)
GIn30*

Klebsiella

) mgrB (premature 32 [4]
pneumoniae

stop codon)

Klebsiella IS5-like

) <2 mgrB ) ) >128 [10]
pneumoniae insertion
Klebsiella

] 05-2 mgrB C28G 16 - >128 [10]
pneumoniae
Klebsiella

_ 0.5 pmrB T157P 64 [8]
pneumoniae
Klebsiella

_ <2 phoQ L30Q 16 [10]
pneumoniae
Escherichia

i 0.25 pmrB L14R 64 [11]

coli

Table 2: Fold Change in Gene Expression in Colistin-Resistant Strains Compared to

Susceptible Strains
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Resistant
. . Fold Change
Organism Strain Gene ] ) Reference(s)
. in Expression
(Mutation)

Klebsiella

] mgrB mutant phoP 2-3 [4]
pneumoniae
Klebsiella

) mgrB mutant phoQ 2-3 [4]
pneumoniae
Klebsiella

) mgrB mutant pmrD 2-3 [4]
pneumoniae
Klebsiella Colistin-resistant

) ] pmrC ~2-12 [12]
pneumoniae isolates
Klebsiella Colistin-resistant

) ) pmrK (arnB) ~2-15 [12]
pneumoniae isolates
Acinetobacter Colistin-resistant

- ] pmrA Increased [6]
baumannii isolates
Pseudomonas o

] Colistin exposure  arn operon Upregulated [13]

aeruginosa

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate colistin-
inducible resistance.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
» Cation-adjusted Mueller-Hinton Broth (CAMHB)

e Colistin sulfate stock solution
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96-well microtiter plates
Bacterial inoculum (prepared to 0.5 McFarland standard)

Incubator (35°C £ 2°C)

Procedure:

Prepare serial two-fold dilutions of colistin sulfate in CAMHB in a 96-well microtiter plate.
The final volume in each well should be 50 pL, and the concentration range should typically
span from 0.125 to 128 pug/mL.

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this
suspension in CAMHB to achieve a final concentration of approximately 5 x 10"5 CFU/mL.

Add 50 pL of the standardized bacterial inoculum to each well of the microtiter plate,
including a growth control well (no colistin) and a sterility control well (no bacteria).

Incubate the plates at 35°C + 2°C for 16-20 hours in ambient air.

The MIC is defined as the lowest concentration of colistin that completely inhibits visible
bacterial growth.

Quantitative Real-Time PCR (gRT-PCR) for Gene
Expression Analysis

Materials:

RNA extraction kit

cDNA synthesis kit

SYBR Green or TagMan-based gPCR master mix
gRT-PCR instrument

Primers for target genes (e.g., phoP, phoQ, pmrA, pmrB, mgrB, pmrC, arnB) and a
housekeeping gene (e.g., rpoB, 16S rRNA).
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Procedure:

e RNA Extraction: Grow bacterial cultures to mid-log phase with and without colistin induction
(sub-MIC concentration). Extract total RNA using a commercial kit according to the
manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.

o CDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse
transcription Kit.

e RT-PCR:

o Set up the qPCR reaction with the cDNA template, primers for the target and
housekeeping genes, and the gPCR master mix.

o Atypical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1
minute.

o Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

o Data Analysis: Calculate the relative fold change in gene expression using the AACt method,
normalizing the expression of the target genes to the housekeeping gene.

Table 3: Example Primer Sequences for gRT-PCR in Klebsiella pneumoniae
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Forward Primer (5'

Reverse Primer (5' -

Gene Reference(s)
-3Y) 3)
GCGATATCGGTCGT  CGGTAGAAGCCGAT
phoP [14]
TATTTCG GTTGTT
GCGCTTTCTGCCGT  GTTGCCGATGTTGT
phoQ [14]
TATTAT AGTTGC
CGGTCAGCAGTATC  GCGTAGTAGTTGCC
pmrA [14]
TTGGTG GATGTT
GCTTGTCGTCGTTG  GTAGCCGATGTTGC
pmrB [14]
TTATCG CGTAGT
ATGAAAAAATCAATT  TTAGCGCTTTATTTT
mgrB [14]
ATTGCTCG TTCTTTGC
c GCTTGTCGTCGTTG  GTAGCCGATGTTGC
mr
P TTATCG CGTAGT
GCGCTTTCTGCCGT GTTGCCGATGTTGT
pmrK (arnB)
TATTAT AGTTGC
_ GCGATATCGGTCGT  CGGTAGAAGCCGAT
rpoB (housekeeping)
TATTTCG GTTGTT

Construction of Gene Knockouts and Complementation

This protocol describes the generation of an isogenic mgrB knockout in K. pneumoniae using

the A Red recombinase system and subsequent complementation.[15][16]

Materials:

e K. pneumoniae strain of interest

o pKD46 plasmid (expressing A Red recombinase)

o pKD4 plasmid (template for kanamycin resistance cassette)
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e Primers to amplify the resistance cassette with flanking regions homologous to the target
gene (mgrB)

e pCR-Blunt [I-TOPO vector (or similar) for cloning the wild-type mgrB gene
o Electroporator and cuvettes

Procedure:

e Generation of mgrB Knockout:

o Transform K. pneumoniae with the temperature-sensitive pKD46 plasmid and select for
transformants at 30°C.

o Induce the expression of the A Red recombinase by adding L-arabinose to the culture.

o Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp
extensions homologous to the regions flanking the mgrB gene.

o Electroporate the purified PCR product into the arabinose-induced K. pneumoniae
containing pKD46.

o Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).
o Confirm the mgrB knockout by PCR and sequencing.
o Complementation of the mgrB Knockout:

o Amplify the full-length wild-type mgrB gene, including its promoter region, from the
parental K. pneumoniae strain.

o Clone the amplified mgrB fragment into a suitable expression vector (e.g., pPCR-Blunt II-
TOPO).[17][18]

o Transform the resulting complementation plasmid into the mgrB knockout strain.

o Select for transformants on appropriate antibiotic-containing media.
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o Confirm the restoration of colistin susceptibility by determining the MIC.

Lipid A Extraction and Analysis by MALDI-TOF Mass
Spectrometry

Materials:

e Bacterial culture

Isobutyric acid, ammonium hydroxide, methanol, chloroform

Dowex 50W-X8 resin

MALDI-TOF mass spectrometer

MALDI matrix (e.g., Norharmane or 2,5-dihydroxybenzoic acid)

Procedure:

e Lipid A Extraction:

o Harvest bacterial cells from a culture and wash them with phosphate-buffered saline.

o Resuspend the cell pellet in a mixture of isobutyric acid and 1 M ammonium hydroxide
(5:3, VIV).

o Incubate at 100°C for 1-2 hours with occasional vortexing to hydrolyze the LPS and

release lipid A.
o Cool the mixture on ice, centrifuge, and transfer the supernatant to a new tube.

o Add an equal volume of water, freeze-dry the sample, and wash the lyophilized material
with methanol.

o Extract the lipid A from the pellet using a mixture of chloroform:methanol:water.

e MALDI-TOF MS Analysis:
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o Mix the extracted lipid A with a suitable MALDI matrix solution.
o Spot the mixture onto a MALDI target plate and allow it to air dry.

o Analyze the sample using a MALDI-TOF mass spectrometer in the negative ion reflectron
mode.[19][20]

o The resulting mass spectrum will show peaks corresponding to the different lipid A
species. The addition of PEtN or L-Ara4N will result in characteristic mass shifts of +123
Da and +131 Da, respectively.

Visualizations
Signaling Pathways
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Caption: Signaling pathways of colistin-inducible resistance.
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Caption: Experimental workflow for investigating colistin resistance.

Conclusion

Understanding the intricate pathways of colistin-inducible resistance is paramount for the
development of effective strategies to combat multidrug-resistant pathogens. The two-
component systems PhoPQ and PmrAB, along with the negative regulator MgrB, form the core
of a complex regulatory network that ultimately leads to the modification of lipid A and reduced
susceptibility to colistin. The experimental protocols and quantitative data presented in this
guide provide a framework for researchers to investigate these resistance mechanisms, identify
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novel therapeutic targets, and develop diagnostic tools to preserve the efficacy of this last-
resort antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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